molecular formula C19H23N3O3S B2612118 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea CAS No. 1203241-43-3

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea

Cat. No.: B2612118
CAS No.: 1203241-43-3
M. Wt: 373.47
InChI Key: CCKUYYAQVHQDKA-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea is an organic compound that belongs to the class of phenylpiperidines This compound contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea involves several steps. The key intermediate, 1,1-dioxidoisothiazolidine, is prepared through the oxidation of isothiazolidine. This intermediate is then reacted with 2-methylphenyl isocyanate to form the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • 3,5-Diaminoindazoles

Comparison

Compared to similar compounds, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea exhibits unique properties due to the presence of the 1,1-dioxidoisothiazolidine moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-17(22-12-5-13-26(22,24)25)14-18(15)21-19(23)20-11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKUYYAQVHQDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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